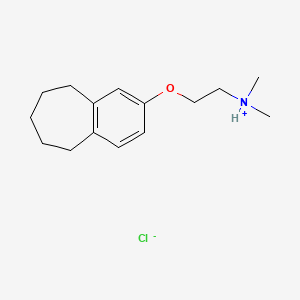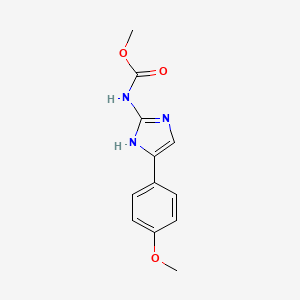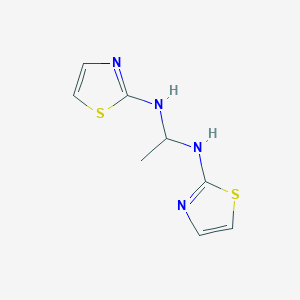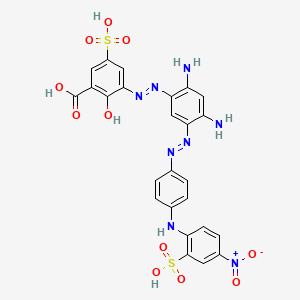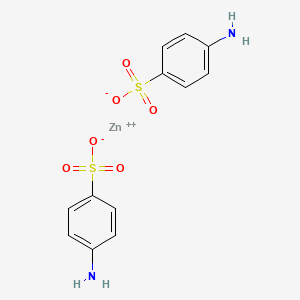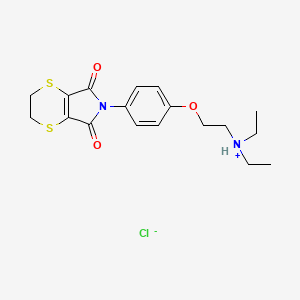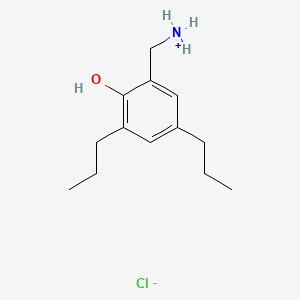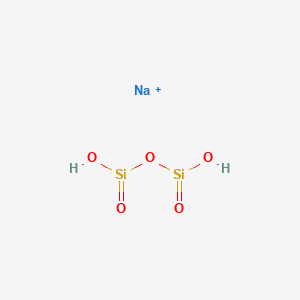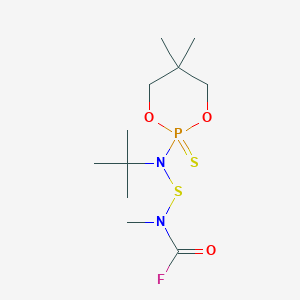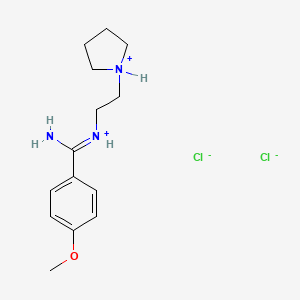![molecular formula C24H52O4P2S4Zn B13760591 Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- CAS No. 26566-95-0](/img/structure/B13760591.png)
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 298.4453 . It is commonly used in various industrial applications due to its unique chemical properties, including its ability to act as a lubricant and anti-wear agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc oxide with O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced techniques are employed to ensure the consistency and quality of the product .
化学反応の分析
Types of Reactions
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound often result in the replacement of one or more of its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- include various oxidized and substituted derivatives .
科学的研究の応用
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- include:
- Zinc bis[O-(2-ethylhexyl)] bis[O-(isobutyl)] bis(dithiophosphate)
- Zinc di(2-ethylhexyl) dithiophosphate
Uniqueness
What sets Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity . This uniqueness makes it particularly valuable in certain industrial and research applications .
特性
CAS番号 |
26566-95-0 |
|---|---|
分子式 |
C24H52O4P2S4Zn |
分子量 |
660.3 g/mol |
IUPAC名 |
zinc;2-ethylhexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChIキー |
FHIAIHDDIOVFSY-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)[S-].CCCCC(CC)COP(=S)(OCC(C)C)[S-].[Zn+2] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



